GLP-1R modulator L7-028

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

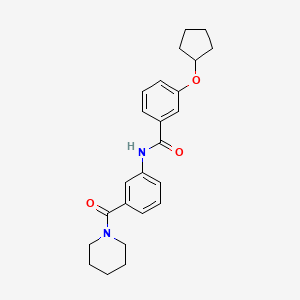

C24H28N2O3 |

|---|---|

Molekulargewicht |

392.5 g/mol |

IUPAC-Name |

3-cyclopentyloxy-N-[3-(piperidine-1-carbonyl)phenyl]benzamide |

InChI |

InChI=1S/C24H28N2O3/c27-23(18-8-7-13-22(17-18)29-21-11-2-3-12-21)25-20-10-6-9-19(16-20)24(28)26-14-4-1-5-15-26/h6-10,13,16-17,21H,1-5,11-12,14-15H2,(H,25,27) |

InChI-Schlüssel |

QASJOTNVPCHDTC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC4CCCC4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: GLP-1R Modulator L7-028 Signaling Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the signaling pathway of the Glucagon-Like Peptide-1 Receptor (GLP-1R) modulator, L7-028. The document outlines the core signaling properties of L7-028, detailed experimental protocols for its characterization, and visual representations of the involved signaling cascades.

Introduction to L7-028

L7-028 is a small molecule positive allosteric modulator (PAM) of the GLP-1 receptor.[1] Unlike orthosteric agonists that directly bind to the primary ligand binding site, L7-028 binds to a distinct, allosteric site on the receptor.[2] This binding enhances the affinity and/or efficacy of the endogenous ligand, GLP-1.[1] Specifically, L7-028 has been shown to enhance the binding of GLP-1 to its receptor and to potentiate GLP-1-induced intracellular signaling.[1] The primary therapeutic potential of GLP-1R PAMs like L7-028 lies in their ability to fine-tune the physiological effects of endogenous GLP-1, offering a novel approach for the treatment of type 2 diabetes and other metabolic disorders.[2]

Core Signaling Profile of L7-028

The principal mechanism of action of L7-028 is the positive allosteric modulation of the GLP-1R, which primarily signals through the Gαs-protein pathway, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[3]

Potentiation of cAMP Signaling

L7-028 has been demonstrated to significantly enhance the potency of GLP-1 in stimulating cAMP production in Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R.[1] While L7-028 itself does not elicit a significant agonist response, its presence causes a leftward shift in the GLP-1 concentration-response curve, indicating an increase in GLP-1 potency.

Table 1: Quantitative Analysis of L7-028 on GLP-1-induced cAMP Production

| Parameter | Condition | Value |

| EC50 of GLP-1 (cAMP) | GLP-1 alone | ~1.5 nM |

| EC50 of GLP-1 (cAMP) | GLP-1 + 10 µM L7-028 | ~0.3 nM |

| Fold Shift in GLP-1 Potency | 10 µM L7-028 | ~5-fold |

| Emax of GLP-1 (cAMP) | GLP-1 alone vs. GLP-1 + 10 µM L7-028 | No significant change |

| EC50 of L7-028 (Binding) | Enhancement of GLP-1 Binding | 11.01 µM |

Note: The quantitative data presented are representative values derived from the primary literature and may vary between experimental systems.

G-Protein Biased Signaling

Current research indicates that L7-028's primary effect is on the G-protein-mediated cAMP pathway. There is no available data to suggest that L7-028 significantly modulates β-arrestin recruitment or ERK1/2 phosphorylation, the other two major signaling pathways downstream of GLP-1R activation. This suggests that L7-028 may act as a G-protein biased PAM.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the signaling pathways and experimental procedures, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the signaling profile of L7-028.

Cell Culture

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (CHO-hGLP-1R).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged every 2-3 days to maintain sub-confluency.

cAMP Accumulation Assay

This assay quantifies the intracellular cAMP levels produced upon GLP-1R activation.

-

Materials:

-

CHO-hGLP-1R cells

-

White, opaque 96-well microplates

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA)

-

Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

-

GLP-1 (7-36) amide

-

L7-028

-

cAMP detection kit (e.g., HTRF or luminescence-based)

-

-

Protocol:

-

Seed CHO-hGLP-1R cells into white, opaque 96-well plates at a density of 20,000 cells per well and incubate overnight.

-

Prepare serial dilutions of GLP-1 (7-36) amide in assay buffer containing a phosphodiesterase inhibitor. For potentiation experiments, prepare serial dilutions of GLP-1 in assay buffer containing a fixed concentration of L7-028 (e.g., 10 µM) and the phosphodiesterase inhibitor.

-

Aspirate the culture medium from the cells and wash once with assay buffer.

-

Add 50 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Plot the response against the log concentration of GLP-1 to determine EC50 and Emax values.

-

β-Arrestin Recruitment Assay (Hypothetical for L7-028)

While no data is currently available for L7-028's effect on β-arrestin recruitment, the following protocol outlines how such an experiment would be conducted.

-

Materials:

-

HEK293 cells stably co-expressing hGLP-1R and a β-arrestin reporter (e.g., PathHunter β-arrestin assay).

-

Cell culture medium and assay buffer as described above.

-

GLP-1 (7-36) amide and L7-028.

-

β-arrestin detection reagents.

-

-

Protocol:

-

Seed the reporter cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of GLP-1 with and without a fixed concentration of L7-028.

-

Treat the cells with the compound dilutions and incubate for 60-90 minutes at 37°C.

-

Add the β-arrestin detection reagents according to the manufacturer's instructions.

-

Measure the signal (e.g., chemiluminescence) to quantify β-arrestin recruitment.

-

Analyze the data to determine the effect of L7-028 on GLP-1-induced β-arrestin recruitment.

-

ERK1/2 Phosphorylation Assay (Hypothetical for L7-028)

This protocol describes how to measure the phosphorylation of ERK1/2, a downstream effector of GLP-1R signaling.

-

Materials:

-

CHO-hGLP-1R or HEK293-hGLP-1R cells.

-

Cell culture medium and assay buffer.

-

GLP-1 (7-36) amide and L7-028.

-

Cell lysis buffer.

-

Antibodies for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

-

Western blotting or ELISA reagents.

-

-

Protocol:

-

Seed cells in a 6-well or 12-well plate and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

Treat the cells with various concentrations of GLP-1 with or without a fixed concentration of L7-028 for 5-10 minutes at 37°C.

-

Lyse the cells and collect the protein lysates.

-

Determine protein concentration using a BCA assay.

-

Analyze the levels of p-ERK and total ERK using either Western blotting or a cell-based ELISA kit.

-

Normalize the p-ERK signal to the total ERK signal and compare the effects of different treatments.

-

Conclusion

L7-028 is a positive allosteric modulator of the GLP-1 receptor that enhances the potency of the endogenous ligand GLP-1 in stimulating the Gαs-cAMP signaling pathway. Current evidence suggests a G-protein biased signaling profile for L7-028. Further investigation into its effects on β-arrestin recruitment and ERK1/2 phosphorylation is warranted to fully elucidate its signaling signature. The experimental protocols provided herein offer a robust framework for the continued investigation of L7-028 and other novel GLP-1R modulators.

References

The Downstream Effects of L7-028 on GLP-1 Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L7-028 has been identified as a novel small molecule positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity. This technical guide provides an in-depth overview of the downstream effects of L7-028 on GLP-1R activation. It consolidates the available quantitative data, details established experimental protocols for assessing GLP-1R signaling, and presents visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of GLP-1R modulation.

Introduction to L7-028 and GLP-1R Modulation

The GLP-1R is a class B G-protein coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis. Upon binding of its endogenous ligand, glucagon-like peptide-1 (GLP-1), the receptor activates downstream signaling cascades, primarily through the Gαs protein, leading to increased intracellular cyclic adenosine (B11128) monophosphate (camp) levels. This, in turn, potentiates glucose-dependent insulin (B600854) secretion from pancreatic β-cells.

Positive allosteric modulators like L7-028 represent a promising therapeutic strategy. Unlike orthosteric agonists that directly bind to the primary ligand binding site, PAMs bind to a distinct allosteric site on the receptor. This binding enhances the affinity and/or efficacy of the endogenous ligand. L7-028 has been shown to enhance the binding of GLP-1 to the GLP-1R by interacting with a transmembrane site on the receptor.

Quantitative Data on L7-028 Activity

The following table summarizes the available quantitative data for L7-028's effect on GLP-1R. It is important to note that detailed quantitative data on the downstream signaling effects of L7-028, such as the precise fold-potentiation of cAMP signaling or effects on other pathways, are primarily available in the primary literature and may not be fully accessible in public databases. The information presented here is based on publicly available sources.

| Parameter | Value | Cell Line | Notes | Reference |

| EC50 (GLP-1 Binding Enhancement) | 11.01 ± 2.73 μM | - | This value represents the concentration of L7-028 required to achieve 50% of its maximal enhancement of GLP-1 binding to the GLP-1R. | |

| Downstream Signaling | Enhances GLP-1-induced cAMP accumulation | CHO cells expressing GLP-1R | The extent of enhancement (e.g., fold increase in potency or efficacy) is not specified in publicly available data. |

GLP-1R Signaling Pathways and the Role of L7-028

Activation of the GLP-1R by an agonist, a process potentiated by L7-028, initiates a cascade of intracellular events. The canonical pathway involves the activation of Gαs, leading to cAMP production. However, GLP-1R signaling is complex and can also involve other pathways, including β-arrestin recruitment and the activation of the Extracellular signal-Regulated Kinase (ERK).

Gαs/cAMP Signaling Pathway

This is the primary signaling pathway for GLP-1R-mediated insulin secretion. The potentiation of GLP-1 binding by L7-028 is expected to lead to a more robust and/or sustained activation of this pathway in the presence of GLP-1.

GLP-1R Gαs/cAMP Signaling Pathway Potentiated by L7-028.

β-Arrestin Pathway

β-arrestins are scaffolding proteins that are recruited to activated GPCRs, leading to receptor desensitization, internalization, and initiation of G-protein-independent signaling. The effect of L7-028 on GLP-1-induced β-arrestin recruitment has not been detailed in publicly available information. Characterizing this is crucial as biased agonism, where a ligand preferentially activates one pathway over another, is a key area of GPCR drug discovery.

GLP-1R β-Arrestin Recruitment Pathway.

ERK Activation Pathway

GLP-1R activation can also lead to the phosphorylation and activation of ERK (p-ERK), which is involved in cell proliferation and survival. This can occur through both G-protein-dependent and β-arrestin-dependent mechanisms. The specific impact of L7-028 on this pathway is not documented in the available literature.

Experimental Protocols

Detailed experimental protocols for characterizing the downstream effects of a GLP-1R modulator like L7-028 are provided below. These are generalized protocols based on standard methodologies in the field.

cAMP Accumulation Assay

This assay is fundamental to assessing the potentiation of the canonical Gαs signaling pathway.

Objective: To quantify the potentiation of GLP-1-induced intracellular cAMP accumulation by L7-028.

Materials:

-

HEK293 or CHO cells stably expressing the human GLP-1R.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

-

GLP-1 (7-36) amide.

-

L7-028.

-

cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).

Workflow:

Workflow for a cAMP Accumulation Assay.

Data Analysis: The potentiation by L7-028 is typically quantified by a leftward shift in the GLP-1 dose-response curve, indicating an increase in potency (a decrease in EC50), and/or an increase in the maximal response (Emax).

β-Arrestin Recruitment Assay

This assay determines if L7-028 modulates the recruitment of β-arrestin to the activated GLP-1R.

Objective: To measure the effect of L7-028 on GLP-1-induced β-arrestin recruitment.

Materials:

-

Cells engineered for a β-arrestin recruitment assay (e.g., U2OS or CHO cells co-expressing GLP-1R and a β-arrestin fusion protein for BRET, FRET, or enzyme complementation).

-

Assay-specific medium and reagents.

-

GLP-1 (7-36) amide.

-

L7-028.

-

Assay-specific detection reagents.

Workflow:

Workflow for a β-Arrestin Recruitment Assay.

ERK Phosphorylation (p-ERK) Assay

This assay measures the activation of the MAPK/ERK signaling pathway downstream of GLP-1R.

Objective: To determine the effect of L7-028 on GLP-1-induced ERK phosphorylation.

Materials:

-

Cells expressing endogenous or recombinant GLP-1R (e.g., HEK293, CHO, or pancreatic β-cell lines).

-

Serum-free medium for cell starvation.

-

Assay buffer.

-

GLP-1 (7-36) amide.

-

L7-028.

-

Cell lysis buffer.

-

p-ERK and total ERK antibodies.

-

Detection system (e.g., Western blot, ELISA, or homogeneous assays like AlphaScreen or HTRF).

Workflow:

Structural Basis for L7-028 Interaction with GLP-1R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a prime therapeutic target for type 2 diabetes and obesity. L7-028 has been identified as a positive allosteric modulator (PAM) of the GLP-1R, enhancing the binding and signaling of the endogenous ligand, GLP-1. This technical guide provides a comprehensive overview of the structural basis of the L7-028 interaction with GLP-1R, detailing the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate this relationship.

Molecular Interaction and Binding Site

Currently, no definitive cryo-electron microscopy (cryo-EM) or X-ray crystallography structure of L7-028 in complex with the GLP-1R has been publicly released. The structural understanding of this interaction is primarily derived from molecular dynamics (MD) simulations and mutagenesis studies, as detailed in the seminal work by Wang et al. (2021).[1]

L7-028 is proposed to bind to a cryptic allosteric pocket located within the transmembrane (TM) domain of the GLP-1R.[1] This binding site is distinct from the orthosteric site where the native peptide agonist GLP-1 binds. The pocket is formed by the cytoplasmic halves of transmembrane helices TM3, TM5, and TM6.[1] The binding of L7-028 to this site is believed to induce a conformational change in the receptor that enlarges the orthosteric pocket, thereby facilitating and enhancing the binding of GLP-1.[1]

Signaling Pathways

L7-028, as a positive allosteric modulator, does not activate the GLP-1R on its own but potentiates the receptor's response to an orthosteric agonist like GLP-1. The primary signaling pathway enhanced by L7-028 is the Gαs-adenylyl cyclase-cAMP cascade.

Further signaling assays have been conducted to characterize the probe-dependent signaling profiles of L7-028 and similar compounds, including assessments of β-arrestin recruitment.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for L7-028's effects on GLP-1R.

| Parameter | Value (Mean ± SD) | Cell Line | Assay Type | Reference |

| EC50 (GLP-1 Binding Enhancement) | 11.01 ± 2.73 µM | CHO | Radioligand Binding | [2][3] |

| EC50 (cAMP Accumulation) | 11.01 µM | CHO | cAMP Assay | [4] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay

This protocol is a representative method for assessing the positive allosteric modulation of ligand binding to GLP-1R.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1R are cultured in appropriate media. The cells are then harvested, and cell membranes are prepared by homogenization in an ice-cold buffer followed by differential centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method like the BCA assay.

-

Binding Assay: The cell membranes (typically 5-20 µg of protein) are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) with a constant concentration of radiolabeled GLP-1 (e.g., ¹²⁵I-GLP-1) and varying concentrations of L7-028.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GLP-1 and subtracted from the total binding to calculate specific binding. The specific binding data are then plotted against the concentration of L7-028, and the EC₅₀ value is determined using non-linear regression analysis.

cAMP Accumulation Assay

This protocol outlines a typical procedure for measuring the effect of L7-028 on GLP-1-induced cyclic AMP production.

Methodology:

-

Cell Seeding: CHO-K1 cells stably expressing human GLP-1R are seeded into 96-well plates and incubated overnight.

-

Assay Conditions: The cell culture medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Compound Addition: Cells are pre-incubated with varying concentrations of L7-028 before being stimulated with a fixed concentration of GLP-1 (typically at its EC₂₀ or EC₅₀).

-

Incubation: The cells are incubated for a specific time (e.g., 30 minutes) at 37°C to allow for cAMP production.

-

cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA.

-

Data Analysis: The cAMP levels are plotted against the concentration of L7-028, and the EC₅₀ value is determined using non-linear regression.

Conclusion

L7-028 represents a significant tool for studying the allosteric modulation of the GLP-1R. While the precise high-resolution structural details of its interaction await experimental determination, current evidence from molecular modeling and functional assays provides a strong basis for its mechanism of action. L7-028 binds to a cryptic transmembrane pocket, enhancing the binding and signaling of GLP-1, primarily through the cAMP pathway. The methodologies outlined in this guide provide a framework for the continued investigation of L7-028 and the development of novel allosteric modulators for the GLP-1R and other class B GPCRs. Further studies, including in vivo efficacy and detailed structural analysis, will be crucial in fully elucidating the therapeutic potential of this class of molecules.

References

Methodological & Application

Application Note & Protocol: In Vitro Cell-Based Assays for the GLP-1R Modulator L7-028

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a pivotal role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes and obesity.[1][2] Activation of GLP-1R by its endogenous ligand, GLP-1, stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and promotes satiety.[1] L7-028 is a positive allosteric modulator (PAM) of the GLP-1R.[3][4][5] Unlike orthosteric agonists that directly bind to the primary ligand binding site, L7-028 binds to a distinct, allosteric site on the receptor. This binding enhances the affinity and/or efficacy of the endogenous ligand, GLP-1.[3][5] This document provides detailed protocols for in vitro cell-based assays to characterize the pharmacological activity of L7-028 on the GLP-1R signaling cascade.

The primary signaling pathway of GLP-1R involves its coupling to the Gαs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][6][7] This elevation in cAMP subsequently activates Protein Kinase A (PKA) and other downstream effectors.[7][8] These signaling events can be quantified using various in vitro assays, including direct measurement of cAMP accumulation, reporter gene assays measuring cAMP response element (CRE)-driven transcription, and immunoassays for downstream protein phosphorylation, such as extracellular signal-regulated kinase (ERK).[6][9]

GLP-1R Signaling Pathway

Experimental Protocols

The following are detailed protocols for quantifying the in vitro activity of the GLP-1R modulator L7-028. As L7-028 is a positive allosteric modulator, its activity is assessed by its ability to potentiate the effect of a GLP-1R agonist, such as GLP-1 (7-36).

cAMP Accumulation Assay

This assay directly measures the intracellular accumulation of cAMP following GLP-1R activation and its potentiation by L7-028.

Materials:

-

Cells: HEK293 or CHO-K1 cells stably expressing the human GLP-1R (hGLP-1R).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA).

-

Compounds: L7-028, GLP-1 (7-36) reference agonist.

-

Reagents: Phosphodiesterase (PDE) inhibitor (e.g., IBMX), cAMP detection kit (e.g., HTRF or luminescence-based).

-

Equipment: 96- or 384-well white, opaque microplates, luminometer or HTRF-compatible plate reader.

Protocol:

-

Cell Seeding: Seed hGLP-1R expressing cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation:

-

Prepare a fixed, sub-maximal (EC20) concentration of GLP-1 (7-36) in assay buffer containing a PDE inhibitor.

-

Prepare serial dilutions of L7-028 in the GLP-1 (7-36) solution. Also, prepare serial dilutions of GLP-1 (7-36) alone for the reference curve.

-

-

Assay Procedure:

-

Aspirate the culture medium from the wells.

-

Add 50 µL of the prepared compound dilutions to the respective wells.

-

Incubate the plate for 30 minutes at 37°C.[9]

-

-

Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.[9]

-

Data Analysis:

-

Plot the response (e.g., luminescence or HTRF ratio) against the log concentration of L7-028 (in the presence of GLP-1) and the log concentration of GLP-1 (alone).

-

Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.[6]

-

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation of a cAMP Response Element (CRE) driven luciferase reporter gene, a downstream event of cAMP production.[6]

Materials:

-

Cells: HEK293 cells stably co-expressing hGLP-1R and a CRE-luciferase reporter construct.

-

Culture Medium: As described for the cAMP assay.

-

Assay Medium: Serum-free medium (e.g., Opti-MEM).

-

Compounds: L7-028, GLP-1 (7-36) reference agonist.

-

Reagents: Luciferase assay reagent (e.g., ONE-Glo™).

-

Equipment: White, opaque 96-well microplates, luminometer.

Protocol:

-

Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells/well. Incubate overnight.[6]

-

Compound Treatment:

-

Remove the culture medium.

-

Add 90 µL of assay medium to each well.

-

Add 10 µL of 10x concentrated serial dilutions of L7-028 (in the presence of a fixed EC20 concentration of GLP-1) or GLP-1 alone.

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[10]

-

Detection: Add luciferase assay reagent to each well according to the manufacturer's instructions and measure luminescence.

-

Data Analysis:

-

Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

-

Plot the fold induction against the log concentration of the compounds and determine the EC50 and Emax values using a four-parameter logistic fit.[6]

-

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream signaling event that can be mediated by both G protein-dependent and independent pathways.[6]

Materials:

-

Cells: hGLP-1R expressing cells (e.g., HEK293, MIN6).

-

Culture Medium: As described for the cAMP assay.

-

Starvation Medium: Serum-free medium.

-

Compounds: L7-028, GLP-1 (7-36) reference agonist.

-

Reagents: Lysis buffer, antibodies for phosphorylated ERK1/2 (pERK) and total ERK1/2, detection reagents (e.g., ELISA or Western blot reagents).

-

Equipment: 96-well plates, plate reader for ELISA or Western blot imaging system.

Protocol:

-

Cell Culture and Starvation: Culture cells to sub-confluency. Before the experiment, serum-starve the cells for 2-4 hours to reduce basal ERK phosphorylation.[9]

-

Agonist Stimulation: Treat the cells with various concentrations of L7-028 (in the presence of a fixed EC20 concentration of GLP-1) or GLP-1 alone for 5-10 minutes.[9]

-

Cell Lysis: Aspirate the medium and lyse the cells.

-

Detection: Measure the levels of pERK and total ERK according to the manufacturer's protocol of the chosen detection method (e.g., cell-based ELISA).

-

Data Analysis:

Data Presentation

The quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Potency of L7-028 in Potentiating GLP-1R Signaling

| Assay Type | Parameter | L7-028 (with GLP-1 EC20) | GLP-1 (7-36) (alone) |

| cAMP Accumulation | EC50 (nM) | Value | Value |

| Emax (% of GLP-1) | Value | 100% | |

| CRE-Luciferase | EC50 (nM) | Value | Value |

| Emax (Fold Induction) | Value | Value | |

| ERK1/2 Phosphorylation | EC50 (nM) | Value | Value |

| Emax (Fold Increase) | Value | Value |

Experimental Workflow Visualization

References

- 1. axxam.com [axxam.com]

- 2. cAMP Hunter™ GLP-1 RA Bioassay Kit [discoverx.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Sapphire North America [sapphire-usa.com]

- 6. benchchem.com [benchchem.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. glucagon.com [glucagon.com]

- 9. benchchem.com [benchchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Application Notes & Protocols: In Vivo Efficacy of L7-028, a GLP-1R Positive Allosteric Modulator, in Rodent Models of Obesity and Type 2 Diabetes

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The Glucagon-like peptide-1 receptor (GLP-1R) is a well-validated G protein-coupled receptor (GPCR) and a primary target for the treatment of type 2 diabetes mellitus (T2DM) and obesity.[1][2] Activation of GLP-1R in pancreatic β-cells enhances glucose-stimulated insulin (B600854) secretion, while also suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety.[2][3]

L7-028 is a small molecule, positive allosteric modulator (PAM) of the GLP-1R.[4][5] Unlike direct agonists, L7-028 enhances the binding and signaling of the endogenous ligand, GLP-1, by binding to a distinct allosteric site on the receptor.[6][7] Specifically, it has been shown to enhance GLP-1 binding to its receptor and potentiate GLP-1-induced cAMP accumulation.[5][6] This mechanism offers a novel therapeutic strategy to potentiate the physiological effects of native GLP-1. These application notes provide a detailed framework for designing and executing in vivo studies to evaluate the therapeutic potential of L7-028 in established rodent models of metabolic disease.

2. Mechanism of Action and Signaling Pathway

L7-028 functions by binding to a transmembrane allosteric site on the GLP-1R, which stabilizes an active receptor conformation.[6][7] This positive cooperativity increases the binding affinity and/or efficacy of orthosteric agonists like GLP-1. The primary signaling cascade initiated by GLP-1R activation is through the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[1][8] Elevated cAMP levels subsequently activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), leading to downstream effects culminating in insulin granule exocytosis.[9] L7-028 is expected to amplify this signaling cascade in the presence of endogenous GLP-1.

Caption: GLP-1R signaling cascade modulated by the PAM L7-028.

3. Application Notes: Proposed In Vivo Study Design

This section outlines a study to assess the chronic efficacy of L7-028 on metabolic parameters in a diet-induced obesity (DIO) mouse model, which closely mimics common human obesity and T2DM.[10][11]

3.1. Objective To evaluate the long-term efficacy of L7-028 on body weight, glycemic control, and insulin sensitivity in high-fat diet-fed C57BL/6J mice.

3.2. Animal Model

-

Species: Male C57BL/6J mice, 6-8 weeks old at study initiation. This strain is widely used as it is prone to developing obesity, hyperglycemia, and insulin resistance on a high-fat diet.[12]

-

Diet: High-Fat Diet (HFD), typically 45% or 60% kcal from fat, to induce the disease phenotype.[11] A control group should be maintained on a standard chow diet (10% kcal from fat).

-

Induction Period: Mice should be maintained on the HFD for 10-16 weeks to establish a stable obese and hyperglycemic phenotype before treatment initiation.[3][13]

3.3. Experimental Groups & Dosing

-

Drug Formulation: L7-028 is soluble in DMSO and sparingly soluble in ethanol.[5][7] For in vivo use, a vehicle such as 10% DMSO, 40% PEG300, and 50% water is recommended. Prepare fresh daily.

-

Administration: Subcutaneous (s.c.) injection, once daily.

-

Treatment Duration: 4-8 weeks.

| Group | Diet | Treatment | Dose | N (Mice/Group) | Rationale |

| 1 | Chow | Vehicle | - | 10 | Normal, healthy control. |

| 2 | HFD | Vehicle | - | 12 | Disease model control. |

| 3 | HFD | L7-028 | Low Dose (e.g., 10 mg/kg) | 12 | Evaluate dose-response. |

| 4 | HFD | L7-028 | High Dose (e.g., 30 mg/kg) | 12 | Evaluate dose-response and maximal efficacy. |

| 5 | HFD | Semaglutide | 14 nmol/kg (every 48h) | 12 | Positive control (clinically relevant GLP-1R agonist).[3] |

4. Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments in the proposed study.

Caption: Chronic efficacy study workflow for L7-028 evaluation.

4.1. Protocol: Diet-Induced Obesity (DIO) Model Induction

-

Upon arrival, acclimate male C57BL/6J mice for 1-2 weeks on a standard chow diet.

-

At 8 weeks of age, switch the diet for the disease model groups to a high-fat diet (e.g., 60% kcal from fat). Maintain the control group on the chow diet.

-

Continue the respective diets for 12 weeks to allow for the development of obesity and insulin resistance.

-

Monitor body weights weekly. A significant increase in the HFD group compared to the chow group confirms the phenotype.

4.2. Protocol: Oral Glucose Tolerance Test (OGTT)

-

Fast mice overnight (approximately 16 hours) with free access to water.

-

Record baseline body weight.

-

Collect a baseline blood sample (Time 0) via tail snip to measure blood glucose.

-

Administer a 2 g/kg glucose solution orally (p.o.) via gavage.

-

Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

-

Measure blood glucose at each time point using a glucometer.

-

Calculate the Area Under the Curve (AUC) for glucose excursion to assess glucose tolerance.

4.3. Protocol: Insulin Tolerance Test (ITT)

-

Fast mice for 4-6 hours during their light cycle.

-

Record baseline body weight.

-

Collect a baseline blood sample (Time 0) via tail snip for blood glucose measurement.

-

Administer human insulin (e.g., 0.75 U/kg) via intraperitoneal (i.p.) injection.

-

Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.

-

Measure blood glucose at each time point.

-

Calculate the glucose disappearance rate or AUC to determine insulin sensitivity.

4.4. Protocol: Terminal Procedures

-

At the end of the treatment period, fast mice overnight.

-

Collect terminal blood via cardiac puncture under anesthesia.

-

Place blood into EDTA tubes for plasma separation (for insulin, lipids, etc.) and tubes for serum (for other biomarkers). A portion can be used for HbA1c analysis.

-

Euthanize the animal by an approved method (e.g., cervical dislocation).

-

Dissect and weigh key metabolic tissues such as the liver, pancreas, and various adipose depots (epididymal, subcutaneous).

-

Flash-freeze tissues in liquid nitrogen for molecular analysis or fix them in 10% neutral buffered formalin for histology.

5. Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups. Data are typically presented as Mean ± SEM (Standard Error of the Mean).

Table 1: Body Weight and Food Intake Summary

| Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Average Daily Food Intake ( g/mouse ) |

|---|---|---|---|---|

| Chow + Vehicle | ||||

| HFD + Vehicle | ||||

| HFD + L7-028 (Low) | ||||

| HFD + L7-028 (High) |

| HFD + Semaglutide | | | | |

Table 2: Glycemic Control Parameters

| Group | OGTT Glucose AUC (mg/dL*min) | ITT Glucose AUC (mg/dL*min) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) |

|---|---|---|---|---|

| Chow + Vehicle | ||||

| HFD + Vehicle | ||||

| HFD + L7-028 (Low) | ||||

| HFD + L7-028 (High) |

| HFD + Semaglutide | | | | |

Table 3: Terminal Plasma Biomarkers

| Group | HbA1c (%) | Triglycerides (mg/dL) | Total Cholesterol (mg/dL) |

|---|---|---|---|

| Chow + Vehicle | |||

| HFD + Vehicle | |||

| HFD + L7-028 (Low) | |||

| HFD + L7-028 (High) |

| HFD + Semaglutide | | | |

This document provides a comprehensive guide for the preclinical in vivo evaluation of the GLP-1R positive allosteric modulator L7-028. The proposed study design, utilizing a diet-induced obesity mouse model, and detailed protocols for key metabolic assays will enable researchers to robustly assess the therapeutic potential of L7-028 for treating obesity and type 2 diabetes. Rigorous execution of these protocols and clear data presentation will be critical for determining the compound's efficacy and advancing its development.

References

- 1. mdpi.com [mdpi.com]

- 2. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 3. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. GLP-1R modulator L7-028 () for sale [vulcanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. portlandpress.com [portlandpress.com]

- 10. An Overview of Rodent Models of Obesity and Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

Application Notes and Protocols for L7-028, a GLP-1R Modulator, in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

L7-028 is a positive allosteric modulator (PAM) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key therapeutic target for type 2 diabetes and obesity. As a PAM, L7-028 enhances the binding of the endogenous ligand, GLP-1, to its receptor, thereby potentiating its downstream signaling effects.[1][2][3][4] This document provides detailed protocols for the preparation and use of L7-028 in common cell culture experiments to assess its activity, including cAMP accumulation, ERK phosphorylation, and insulin (B600854) secretion assays.

Chemical Properties and Storage

A summary of the key chemical properties of L7-028 is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₈N₂O₃ |

| Molecular Weight | 392.5 g/mol |

| Purity | ≥98% |

| Appearance | Solid |

| Solubility | DMSO: ≥10 mg/mLEthanol: 1-10 mg/mL (sparingly soluble) |

| Storage | Store as a solid at -20°C for long-term stability (≥ 4 years).[1] Stock solutions can be stored at -80°C for up to 6 months.[3] |

| EC₅₀ for GLP-1 Binding Enhancement | 11.01 µM[1][2][3] |

Data Presentation: In Vitro Activity of L7-028

The following tables summarize representative quantitative data on the in vitro activity of L7-028. Note: This data is hypothetical and intended to be illustrative of the expected experimental outcomes.

Table 1: Potentiation of GLP-1-Induced cAMP Accumulation by L7-028 in CHO-K1-hGLP-1R Cells

| L7-028 Concentration (µM) | GLP-1 (1 nM) Induced cAMP Fold Increase (over basal) |

| 0 (GLP-1 alone) | 5.2 ± 0.4 |

| 0.1 | 7.8 ± 0.6 |

| 1 | 12.5 ± 1.1 |

| 10 | 18.3 ± 1.5 |

| 30 | 22.1 ± 1.8 |

Table 2: Effect of L7-028 on GLP-1-Stimulated ERK Phosphorylation in CHO-K1-hGLP-1R Cells

| Treatment | p-ERK / Total ERK Ratio (Fold Change over Vehicle) |

| Vehicle Control | 1.0 ± 0.1 |

| GLP-1 (10 nM) | 3.5 ± 0.3 |

| L7-028 (10 µM) | 1.2 ± 0.1 |

| GLP-1 (10 nM) + L7-028 (10 µM) | 5.8 ± 0.5 |

Table 3: Potentiation of Glucose-Stimulated Insulin Secretion (GSIS) by L7-028 in MIN6 Cells

| Condition | L7-028 Concentration (µM) | Insulin Secretion (ng/mL) | Fold Increase over Basal Glucose |

| Basal Glucose (3 mM) | 0 | 2.5 ± 0.3 | 1.0 |

| High Glucose (17 mM) | 0 | 10.2 ± 0.9 | 4.1 |

| High Glucose (17 mM) | 1 | 14.8 ± 1.2 | 5.9 |

| High Glucose (17 mM) | 10 | 21.5 ± 1.8 | 8.6 |

| High Glucose (17 mM) | 30 | 25.1 ± 2.1 | 10.0 |

Experimental Protocols

Preparation of L7-028 Stock Solutions

Materials:

-

L7-028 solid

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Prepare a 10 mM stock solution of L7-028 by dissolving the appropriate amount of solid in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.925 mg of L7-028 in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) may be applied if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C for up to 6 months.[3]

GLP-1R-Mediated cAMP Accumulation Assay

This protocol describes the measurement of intracellular cyclic AMP (cAMP) in Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GLP-1 receptor (CHO-K1-hGLP-1R).

Figure 1. Workflow for the GLP-1R-mediated cAMP accumulation assay.

Materials:

-

CHO-K1-hGLP-1R cells

-

Cell culture medium (e.g., F-12K Medium with 10% FBS)

-

Serum-free cell culture medium

-

L7-028 stock solution (10 mM in DMSO)

-

GLP-1 (7-36) amide stock solution (1 mM in sterile water)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

-

IBMX (3-isobutyl-1-methylxanthine) solution (phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

-

96-well white, clear-bottom tissue culture plates

Procedure:

-

Cell Seeding: Seed CHO-K1-hGLP-1R cells into a 96-well plate at a density of 20,000-40,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

-

Cell Starvation: Gently aspirate the culture medium and wash the cells once with 100 µL of serum-free medium. Add 100 µL of serum-free medium and incubate for 2-4 hours.

-

Compound Pre-incubation: Prepare serial dilutions of L7-028 in assay buffer. Aspirate the serum-free medium and add 50 µL of the L7-028 dilutions or vehicle (DMSO) to the respective wells. Incubate for 15-30 minutes at 37°C.

-

GLP-1 Stimulation: Prepare dilutions of GLP-1 in assay buffer containing IBMX. Add 50 µL of the GLP-1 solution to the wells to achieve the desired final concentrations. Include wells with assay buffer only as a negative control.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ values.

ERK Phosphorylation Assay (Western Blot)

This protocol details the detection of phosphorylated Extracellular Signal-Regulated Kinase (ERK) in response to GLP-1R activation.

Figure 2. Workflow for the ERK phosphorylation Western blot assay.

Materials:

-

CHO-K1-hGLP-1R cells

-

6-well tissue culture plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Treat the cells with L7-028, GLP-1, or a combination of both for the desired time (e.g., 5-15 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-ERK, followed by the HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol is for measuring insulin secretion from MIN6 pancreatic beta cells.

Figure 3. Workflow for the glucose-stimulated insulin secretion (GSIS) assay.

Materials:

-

MIN6 cells

-

24-well tissue culture plates

-

Krebs-Ringer Bicarbonate Buffer (KRBH)

-

KRBH with low glucose (3 mM)

-

KRBH with high glucose (17 mM)

-

L7-028 and GLP-1 stock solutions

-

Insulin ELISA kit

Procedure:

-

Cell Seeding: Seed MIN6 cells in a 24-well plate and culture until they reach approximately 80% confluency.

-

Pre-incubation: Wash the cells twice with KRBH buffer without glucose. Then, pre-incubate the cells in KRBH with low glucose (3 mM) for 1-2 hours at 37°C.

-

Stimulation: Aspirate the pre-incubation buffer. Add KRBH containing low glucose (basal) or high glucose (stimulated) with or without different concentrations of L7-028 and a fixed concentration of GLP-1.

-

Incubation: Incubate the plate for 1-2 hours at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Measurement: Measure the insulin concentration in the supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Normalization: The amount of insulin secreted can be normalized to the total protein content of the cells in each well.

Signaling Pathway

The binding of GLP-1 to its receptor activates Gαs, leading to the production of cAMP by adenylyl cyclase. cAMP then activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). These signaling cascades lead to the phosphorylation of various downstream targets, including ERK and CREB, ultimately resulting in enhanced insulin secretion, improved beta-cell survival, and other metabolic benefits. L7-028, as a positive allosteric modulator, enhances this signaling cascade in the presence of GLP-1.

Figure 4. Simplified GLP-1R signaling pathway and the role of L7-028.

References

Application Note: Radioligand Binding Assay for L7-028 at the GLP-1 Receptor

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of L7-028, a positive allosteric modulator, with the human Glucagon-like peptide-1 receptor (GLP-1R). The GLP-1R is a key therapeutic target in the management of type 2 diabetes and obesity.[1][2] This document outlines the necessary reagents, equipment, and step-by-step procedures for cell membrane preparation, and the execution of saturation and competitive binding assays. Furthermore, it includes a summary of the GLP-1R signaling pathway and representative data for L7-028. This protocol is intended for researchers, scientists, and drug development professionals investigating the pharmacology of GLP-1R modulators.

Introduction

The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that plays a crucial role in glucose homeostasis.[2] Upon activation by its endogenous ligand, GLP-1, the receptor primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][3] This signaling cascade in pancreatic β-cells enhances glucose-stimulated insulin (B600854) secretion.[2][4] The therapeutic potential of targeting GLP-1R has led to the development of several successful agonist drugs.

L7-028 is a positive allosteric modulator (PAM) of the GLP-1R.[5][6] Unlike orthosteric agonists that bind to the primary ligand binding site, PAMs bind to a distinct allosteric site on the receptor.[7] This interaction enhances the binding and/or efficacy of the endogenous ligand.[7] L7-028 has been shown to enhance the binding of GLP-1 to the GLP-1R and potentiate GLP-1-induced cAMP accumulation.[5][6] Radioligand binding assays are a fundamental tool for characterizing the affinity and binding kinetics of compounds like L7-028 at their target receptor.

GLP-1R Signaling Pathway

The binding of an agonist, such as GLP-1, to the GLP-1R initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The canonical pathway involves the coupling to Gαs, which stimulates adenylyl cyclase to produce cAMP. Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn mediate various downstream effects, including enhanced insulin secretion.[1][4] The receptor can also signal through other G-proteins and β-arrestin pathways.[1]

Figure 1: Simplified GLP-1R Signaling Pathway.

Experimental Protocols

Materials and Reagents

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human GLP-1R (e.g., ChemiSCREEN™ GLP-1 Receptor Membrane Preparation).[8]

-

Radioligand: [125I]-GLP-1(7-36) amide or [125I]-Exendin(9-39).

-

Competitor (for non-specific binding): Unlabeled GLP-1 or Exendin-4.

-

Test Compound: L7-028.

-

Buffers and Reagents:

-

Cell Culture Media (e.g., DMEM/F12)

-

Phosphate Buffered Saline (PBS)

-

Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[9]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation Cocktail

-

-

Equipment:

-

Cell culture incubator

-

Centrifuge

-

Dounce homogenizer or equivalent

-

96-well microplates

-

Filter plates (e.g., GF/C)

-

Vacuum filtration manifold

-

Scintillation counter

-

Workflow for Radioligand Binding Assay

Figure 2: General workflow for the radioligand binding assay.

Methods

1. Cell Membrane Preparation

-

Culture CHO-K1 or HEK293 cells stably expressing the human GLP-1R to confluency.

-

Wash the cells with ice-cold PBS and harvest by scraping.

-

Pellet the cells by centrifugation at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[9]

-

Discard the supernatant and resuspend the membrane pellet in binding buffer.

-

Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Store the membrane preparations in aliquots at -80°C until use.

2. Saturation Binding Assay

-

To a 96-well plate, add increasing concentrations of the radioligand (e.g., [125I]-GLP-1(7-36)) in duplicate.

-

For the determination of non-specific binding, add a high concentration of an unlabeled competitor (e.g., 1 µM Exendin-4) to a parallel set of wells.[9]

-

Add 50 µg of the GLP-1R membrane preparation to each well.[9]

-

Bring the final volume in each well to 250 µL with binding buffer.[9]

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the assay by rapid vacuum filtration through a GF/C filter plate, followed by several washes with ice-cold wash buffer.

-

Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding. The dissociation constant (Kd) and maximum number of binding sites (Bmax) can be determined by non-linear regression analysis of the specific binding data.

3. Competition Binding Assay for L7-028

-

To a 96-well plate, add a fixed concentration of the radioligand (typically at or below the Kd value determined from the saturation binding assay).

-

Add increasing concentrations of L7-028 to the wells in duplicate.

-

Define non-specific binding in a set of wells containing the radioligand and a high concentration of an unlabeled competitor (e.g., 1 µM Exendin-4).

-

Define total binding in a set of wells containing only the radioligand.

-

Initiate the binding reaction by adding 50 µg of the GLP-1R membrane preparation to each well.

-

Bring the final volume in each well to 250 µL with binding buffer.

-

Incubate, filter, wash, and measure radioactivity as described for the saturation binding assay.

-

Analyze the data using non-linear regression to determine the IC₅₀ value (the concentration of L7-028 that inhibits 50% of specific radioligand binding). The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Data Presentation

The following table summarizes the reported binding and functional data for L7-028 at the GLP-1R.

| Compound | Parameter | Value | Cell Line | Notes |

| L7-028 | EC₅₀ (GLP-1 Binding Enhancement) | 11.01 ± 2.73 µM | CHO cells expressing human GLP-1R | Enhances the binding of GLP-1 to its receptor.[5][10][11] |

| L7-028 | cAMP Accumulation | Potentiates GLP-1 induced cAMP accumulation | CHO cells expressing GLP-1R | Acts as a positive allosteric modulator.[5][6] |

| L7-028 | GLP-1 Binding Enhancement | 2.1-fold increase at 30 µM | CHO cells expressing human GLP-1R | Increases the binding of 125I-GLP-1(7-36).[7] |

| L7-028 | Insulin Secretion | Potentiates glucose-stimulated insulin secretion | MIN6 β-cells | 1.8-fold potentiation with 10 µM L7-028 and subthreshold GLP-1.[7] |

Conclusion

This application note provides a comprehensive protocol for conducting a radioligand binding assay to characterize the interaction of the positive allosteric modulator L7-028 with the GLP-1R. The detailed methodologies for membrane preparation and both saturation and competition binding assays, along with the provided data and pathway diagrams, offer a valuable resource for researchers in the field of metabolic disease and GPCR pharmacology. Adherence to this protocol will enable the reliable determination of the binding affinity of L7-028 and other allosteric modulators at the GLP-1R.

References

- 1. GLP-1R Signaling and Functional Molecules in Incretin Therapy [mdpi.com]

- 2. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. portlandpress.com [portlandpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Sapphire North America [sapphire-usa.com]

- 7. GLP-1R modulator L7-028 () for sale [vulcanchem.com]

- 8. ChemiSCREEN™ GLP-1 Receptor Membrane Preparation [discoverx.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | GCGR | 2648317-95-5 | Invivochem [invivochem.com]

Application Notes and Protocols: Using L7-028 to Study GLP-1R Desensitization and Internalization

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Glucagon-like peptide-1 receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) central to glucose homeostasis, making it a key therapeutic target for type 2 diabetes and obesity.[1][2] Agonist activation of GLP-1R stimulates insulin (B600854) secretion primarily through Gαs-mediated cyclic AMP (cAMP) signaling.[3][4] However, sustained agonist exposure triggers regulatory processes of desensitization and internalization, which attenuate the signaling response. These mechanisms, involving receptor phosphorylation and β-arrestin recruitment, are critical for modulating cellular responsiveness and are a major focus in drug development.[3][4][5]

This document provides detailed protocols and notes on the application of L7-028, a positive allosteric modulator (PAM) of the GLP-1R, as a sophisticated tool to investigate these regulatory processes.[6][7][8][9] Unlike an antagonist which blocks receptor function, a PAM binds to an allosteric site distinct from the orthosteric (agonist-binding) site, enhancing the binding and/or efficacy of the endogenous agonist.[10] L7-028 can be used to probe how allosteric modulation impacts agonist-induced signaling, desensitization, and receptor trafficking, providing deeper insights into GLP-1R pharmacology.

Data Presentation: Pharmacological Profile of L7-028

The following table summarizes the key in vitro pharmacological parameters of L7-028 at the human GLP-1R.

| Parameter | Reported Value | Cell Line | Assay Type | Reference |

| EC₅₀ (cAMP accumulation potentiation) | 11.01 ± 2.73 µM | CHO | cAMP Accumulation | [7][8][10] |

| GLP-1 Binding Enhancement | 2.1-fold at 30 µM | CHO | Radioligand Binding | [10] |

| Effect on Surface Receptor Retention | Prolongs retention by 37% vs. agonist alone | HEK293T | Receptor Trafficking | [10] |

| Insulin Secretion Potentiation | 1.8-fold with subthreshold GLP-1 | MIN6 β-cells | Insulin Secretion | [10] |

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for Measuring Allosteric Potentiation

This protocol measures the ability of L7-028 to potentiate cAMP production induced by a GLP-1R agonist.

Objective: To quantify the positive allosteric modulatory effect of L7-028 on agonist-stimulated Gαs signaling.

Materials:

-

HEK293 or CHO cells stably expressing human GLP-1R.

-

Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.

-

Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).

-

GLP-1 (7-36) or another suitable GLP-1R agonist.

-

L7-028, dissolved in DMSO.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or luminescence-based).[11][12][13]

Procedure:

-

Cell Plating: Seed GLP-1R expressing cells into a 384-well white assay plate at a density optimized for your cell line (e.g., 5,000-10,000 cells/well) and culture overnight.

-

Compound Preparation:

-

Prepare a dose-response curve of the GLP-1 agonist in Stimulation Buffer.

-

Prepare serial dilutions of L7-028 in Stimulation Buffer. Also prepare a vehicle control (DMSO in Stimulation Buffer).

-

-

Cell Treatment:

-

Aspirate culture media from the cells.

-

Add 10 µL/well of the L7-028 dilutions (or vehicle).

-

Immediately add 10 µL/well of the GLP-1 agonist dilutions.

-

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.

-

Data Analysis:

-

Generate two dose-response curves for the GLP-1 agonist: one in the absence (vehicle) and one in the presence of a fixed concentration of L7-028.

-

Fit the data using a four-parameter logistic equation to determine the EC₅₀ values for the agonist under both conditions. A leftward shift in the agonist's EC₅₀ in the presence of L7-028 indicates positive allosteric modulation.

-

Protocol 2: β-Arrestin Recruitment Assay

This protocol is designed to investigate if L7-028 modulates agonist-induced recruitment of β-arrestin, a key event in receptor desensitization and internalization.[14][15][16]

Objective: To determine if L7-028 influences the potency or efficacy of an agonist to recruit β-arrestin-2 to the GLP-1R.

Materials:

-

Cell line engineered for β-arrestin recruitment assays, co-expressing GLP-1R and a tagged β-arrestin-2 (e.g., using PathHunter, Tango, or NanoBiT/BRET technology).[16][17][18]

-

Assay medium (e.g., Opti-MEM).

-

GLP-1R agonist.

-

L7-028.

-

Assay-specific substrate/reagents.

-

Luminometer or plate reader compatible with the assay technology.

Procedure:

-

Cell Plating: Plate the engineered cells in the appropriate white-walled assay plates as recommended by the assay manufacturer.

-

Compound Addition:

-

Prepare agonist and L7-028 dilutions in assay medium.

-

Add L7-028 (or vehicle) to the cells.

-

Add the GLP-1R agonist to the cells. The order of addition may be optimized, but simultaneous addition or a brief pre-incubation with L7-028 is common.

-

-

Incubation: Incubate the plate for 60-90 minutes at 37°C. Incubation times should be optimized based on the kinetics of β-arrestin recruitment for GLP-1R in your system.

-

Signal Detection: Add the detection reagents and measure the luminescent or fluorescent signal according to the manufacturer's protocol.

-

Data Analysis: Compare the agonist dose-response curve in the presence and absence of L7-028. An alteration in the EC₅₀ or Eₘₐₓ values will indicate that L7-028 modulates the conformational changes required for β-arrestin coupling.

Protocol 3: Receptor Internalization Assay via High-Content Imaging

This protocol quantifies the effect of L7-028 on agonist-induced internalization of GLP-1R from the cell surface.

Objective: To validate and quantify the reported effect of L7-028 on prolonging GLP-1R surface retention in the presence of an agonist.[10]

Materials:

-

HEK293 cells expressing N-terminally SNAP-tagged GLP-1R.[19][20]

-

Cell culture medium (DMEM with 10% FBS).

-

SNAP-Surface® cell-impermeable fluorescent dye (e.g., Alexa Fluor 488).

-

GLP-1R agonist (e.g., Exendin-4).

-

L7-028.

-

Hoechst 33342 (for nuclear staining).

-

High-content imaging system.

Procedure:

-

Cell Plating: Seed SNAP-GLP-1R cells into a black-walled, clear-bottom 96-well imaging plate.

-

Surface Receptor Labeling:

-

Wash cells with warm HBSS.

-

Incubate cells with a cell-impermeable SNAP-Surface® dye (e.g., 1-2 µM) in HBSS for 30 minutes at 37°C to label the surface receptor population.

-

Wash the cells three times with HBSS to remove unbound dye.

-

-

Treatment:

-

Add medium containing either vehicle, agonist alone, L7-028 alone, or a combination of agonist and L7-028.

-

Incubate the plate at 37°C. This will be a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Fixing and Staining:

-

At each time point, fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Wash with PBS and stain with Hoechst 33342 to label the nuclei.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software to identify cells (via nuclear stain) and quantify the number and intensity of fluorescent puncta (internalized receptors) within the cytoplasm.

-

The percentage of internalization can be calculated as (Internal fluorescence) / (Total cellular fluorescence).

-

Compare the rate and extent of internalization between cells treated with agonist alone and those treated with agonist plus L7-028.

-

Visualizations

Caption: GLP-1R signaling with a Positive Allosteric Modulator (PAM).

References

- 1. glucagon.com [glucagon.com]

- 2. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. glucagon.com [glucagon.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Sapphire North America [sapphire-usa.com]

- 9. medkoo.com [medkoo.com]

- 10. GLP-1R modulator L7-028 () for sale [vulcanchem.com]

- 11. cAMP-Glo™ Assay Protocol [promega.com]

- 12. cosmobio.co.jp [cosmobio.co.jp]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 15. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.jp]

- 18. researchgate.net [researchgate.net]

- 19. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 20. Revealing the tissue-level complexity of endogenous glucagon-like peptide-1 receptor expression and signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Lentiviral Overexpression of GLP-1R in L-02 Cells for Functional Characterization of the Allosteric Modulator L7-028

Audience: Researchers, scientists, and drug development professionals involved in GPCR signaling and metabolic disease research.

Abstract: The Glucagon-like peptide-1 receptor (GLP-1R) is a critical drug target for type 2 diabetes and obesity.[1] To facilitate the study of GLP-1R modulators, a stable cell line with robust receptor expression is essential. This application note provides a detailed methodology for the generation of a human GLP-1R overexpressing L-02 liver cell line using lentiviral transduction. Furthermore, it outlines comprehensive protocols for key functional assays—cAMP accumulation, ERK1/2 phosphorylation, and intracellular calcium flux—to characterize the activity of GLP-1R agonists and positive allosteric modulators (PAMs) like L7-028.[2][3][4]

GLP-1R Signaling Pathways

Activation of the GLP-1R, a Gs protein-coupled receptor, initiates several downstream signaling cascades.[5][6] The primary pathway involves the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation.[6][7] Additionally, GLP-1R signaling can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the mobilization of intracellular calcium ([Ca2+]i), contributing to its diverse physiological effects.[8][9]

Experimental Workflow Overview

The overall process involves three main stages: producing high-titer lentivirus carrying the human GLP-1R gene, transducing L-02 cells to create a stable, drug-selectable cell line, and performing functional assays to measure receptor activity in response to stimulation.

Detailed Protocols

Part 1: Lentivirus Production in 293T Cells

This protocol describes the generation of replication-incompetent lentiviral particles using PEI-mediated transfection of 293T cells.[10]

Materials:

-

HEK293T cells (passage <15)

-

DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine (DMEM Complete)

-

Opti-MEM Reduced Serum Medium

-

Lentiviral transfer plasmid (pLenti-hGLP1R-IRES-Puro)

-

2nd Generation Packaging Plasmids (e.g., psPAX2, pMD2.G)

-

Polyethylenimine (PEI), linear, 25 kDa (1 mg/mL in H₂O, pH 7.0)

-

10 cm tissue culture dishes

-

0.45 µm polyethersulfone (PES) filter

Protocol:

-

Day 0: Seed 293T Cells: Plate 4.0 x 10⁶ 293T cells per 10 cm dish in 10 mL of DMEM Complete. Ensure cells are 70-80% confluent on the day of transfection.[11][12]

-

Day 1: Transfection:

-

For each 10 cm dish, prepare two sterile microcentrifuge tubes.

-

Tube A (DNA Mix): Add 10 µg of pLenti-hGLP1R, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G to 500 µL of Opti-MEM.

-

Tube B (PEI Mix): Add 60 µL of 1 mg/mL PEI to 500 µL of Opti-MEM.

-

Add the PEI Mix (Tube B) to the DNA Mix (Tube A), vortex gently, and incubate for 15-20 minutes at room temperature.

-

Carefully add the 1 mL DNA-PEI mixture dropwise to the 293T cells. Swirl the plate gently to distribute.

-

Incubate at 37°C, 5% CO₂.

-

-

Day 2: Change Medium: After 16-18 hours, carefully aspirate the transfection medium and replace it with 10 mL of fresh, pre-warmed DMEM Complete.

-

Day 3 & 4: Harvest Virus:

-

At 48 hours post-transfection, collect the supernatant containing viral particles into a sterile 15 mL conical tube.

-

Add 10 mL of fresh DMEM Complete to the plate and return to the incubator.

-

At 72 hours post-transfection, collect the second harvest and pool it with the first.

-

Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.

-

Filter the clarified supernatant through a 0.45 µm PES filter.

-

Aliquot the viral supernatant into cryovials and store at -80°C for long-term use.[11] Avoid repeated freeze-thaw cycles.[11]

-

Part 2: Generation of a Stable GLP-1R L-02 Cell Line

This protocol details the transduction of L-02 cells and subsequent antibiotic selection to generate a stable polyclonal population.

Materials:

-

L-02 cells (or other target cell line)

-

Complete growth medium for L-02 cells

-

GLP-1R lentiviral supernatant (from Part 1)

-

Polybrene (Hexadimethrine bromide), 8 mg/mL stock

-

Puromycin (concentration to be determined by a kill curve)

-

6-well plates

Protocol:

-

Day 0: Seed L-02 Cells: Plate 2.5 x 10⁵ L-02 cells per well in a 6-well plate. Incubate overnight to allow for adherence. Cells should be ~70% confluent at the time of transduction.[13]

-

Day 1: Transduction:

-

Thaw the GLP-1R lentiviral aliquot on ice.

-

Remove the medium from the L-02 cells.

-

Prepare transduction medium: To 1 mL of L-02 complete growth medium, add Polybrene to a final concentration of 8 µg/mL.[14]

-

Add an appropriate volume of lentivirus to the transduction medium. It is recommended to test a range of Multiplicity of Infection (MOI), such as 1, 5, and 10, to optimize transduction efficiency.[15]

-

Add the virus-containing medium to the cells.

-

Incubate overnight (18-20 hours) at 37°C.

-

-

Day 2: Media Change: Remove the virus-containing medium and replace it with 2 mL of fresh complete growth medium.

-

Day 3 Onwards: Antibiotic Selection:

-

After 24-48 hours post-transduction, begin antibiotic selection. Replace the medium with fresh medium containing the predetermined optimal concentration of puromycin.[14][16]

-

Include a non-transduced well treated with puromycin as a negative control.

-

Replace the puromycin-containing medium every 2-3 days.

-

Continue selection for 7-10 days, or until all cells in the negative control well are dead.

-

Expand the surviving polyclonal population for cryopreservation and use in functional assays.

-

Part 3: Functional Assay - cAMP Accumulation

This protocol uses a competitive immunoassay to measure intracellular cAMP levels following receptor activation.[17][18]

Materials:

-

Stable GLP-1R L-02 cells

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

-

IBMX (phosphodiesterase inhibitor), 100 mM stock in DMSO

-

GLP-1 (7-36) amide

-

L7-028

-

Forskolin (positive control)

-

cAMP Assay Kit (e.g., HTRF, AlphaScreen)

-

White, opaque 384-well assay plates

Protocol:

-

Seed GLP-1R L-02 cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Aspirate the culture medium and add 20 µL/well of assay buffer containing 500 µM IBMX. Incubate for 30 minutes at 37°C.

-

To measure agonist activity, add 5 µL of GLP-1 at various concentrations.

-

To measure PAM activity, pre-incubate cells with 5 µL of L7-028 at various concentrations for 15 minutes, followed by the addition of 5 µL of GLP-1 at its EC₂₀ concentration.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen assay kit.[18]

-

Plot the response against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ or Eₘₐₓ values.

Part 4: Functional Assay - ERK1/2 Phosphorylation (Western Blot)

This protocol assesses the phosphorylation of ERK1/2 (p44/42 MAPK) as a measure of GLP-1R activation.[19]

Materials:

-

Stable GLP-1R L-02 cells

-

Serum-free medium

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

BCA Protein Assay Kit

-

SDS-PAGE gels and Western blot equipment

-

ECL chemiluminescent substrate

Protocol:

-

Seed GLP-1R L-02 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to stimulation.

-

Treat cells with GLP-1, L7-028, or a combination for 5-10 minutes at 37°C.

-

Immediately place plates on ice and wash twice with ice-cold PBS.[20]

-

Lyse the cells in 100 µL of ice-cold RIPA buffer. Scrape and collect the lysate.[20]

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Resolve 20-30 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.[19]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect bands using an ECL substrate and an imaging system.[20]

-

Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.[19]

-

Quantify band intensities using image analysis software.

Part 5: Functional Assay - Intracellular Calcium Flux

This assay measures transient increases in intracellular calcium upon GPCR activation, typically those coupled to Gq, though GLP-1R can also elicit this response.[9][21]

Materials:

-

Stable GLP-1R L-02 cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, FLIPR Calcium 5 Assay Kit)

-

Probenecid (optional, prevents dye extrusion)

-

Black-walled, clear-bottom 96- or 384-well plates

-

Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Seed GLP-1R L-02 cells in a black-walled, clear-bottom plate and incubate overnight.

-

Prepare the calcium dye loading buffer according to the manufacturer's instructions, often including probenecid.

-

Remove the culture medium and add the dye loading buffer to the cells.

-

Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[22]

-

Prepare a compound plate containing GLP-1 and/or L7-028 at 4x the final desired concentration.